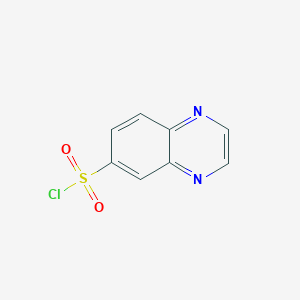

Quinoxaline-6-sulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMOHGAJQHAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624792 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-70-5 | |

| Record name | Quinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Synthesis of Quinoxaline-6-sulfonyl chloride

The principal route for synthesizing this compound involves the direct introduction of a chlorosulfonyl group onto the quinoxaline (B1680401) core through electrophilic substitution.

Chlorosulfonation using chlorosulfonic acid (ClSO₃H) is the most widely reported method for preparing quinoxaline sulfonyl chlorides. This powerful electrophilic agent reacts with the electron-rich benzene (B151609) portion of the quinoxaline ring system. The position of substitution is directed by the existing substituents on the ring.

A direct and effective method for the synthesis of this compound involves the treatment of 1,4-dihydroquinoxaline-2,3-dione, the stable tautomer of quinoxaline-2,3-dione, with chlorosulfonic acid. The reaction is typically performed at a reduced temperature, for instance between 0–5 °C, to control the exothermic nature of the reaction and afford the desired quinoxaline scaffold with a chlorosulfonyl moiety acs.org. This process directly yields 2,3-dioxo-1,2,3,4-tetrahydrothis compound, a key intermediate chemistryviews.org.

To improve reaction efficiency, microwave-assisted synthesis has been employed as a green and rapid alternative to conventional heating. In one reported green synthetic route, 2,3-quinoxalinedione was treated with chlorosulfonic acid under microwave irradiation to furnish this compound in an 88% yield mdpi.com. Microwave synthesis offers significant advantages, including a dramatic reduction in reaction time from hours to minutes, higher yields, and cleaner reaction profiles, which aligns with the principles of green chemistry mdpi.comacs.orggoogle.com.

Control of reaction temperature is a critical parameter in chlorosulfonation reactions. The reaction is highly exothermic, and maintaining low temperatures, often described as "ice-cold conditions" or specifically 0–5 °C, is essential to prevent the formation of undesired byproducts and decomposition of the starting material or product acs.orgresearchgate.net. The reaction is typically allowed to warm to room temperature gradually to ensure completion researchgate.net.

While specific stoichiometric ratios are not always detailed, chlorosulfonic acid is a strong acid and dehydrating agent and is often used in excess to serve as both the reagent and the solvent for the reaction. This ensures the complete conversion of the quinoxaline substrate. The crude product is often isolated by pouring the reaction mixture into crushed ice or cold water, which precipitates the sulfonyl chloride while decomposing the excess chlorosulfonic acid researchgate.net.

The chlorosulfonation reaction is not limited to quinoxaline-2,3-dione and has been successfully applied to a variety of substituted quinoxalines. The substituents on the quinoxaline ring influence the reactivity and regioselectivity of the electrophilic substitution. For example, 2,3-diphenylquinoxaline (B159395) undergoes chlorosulfonation to yield 2,3-diphenylthis compound mdpi.com. Similarly, 2-(4-methoxyphenyl)quinoxaline can be treated with chlorosulfonic acid to produce the corresponding sulfonyl chloride in high yield mdpi.com.

The table below summarizes findings from the chlorosulfonation of various quinoxaline derivatives.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,4-Dihydroquinoxaline-2,3-dione | Chlorosulfonic acid | 0–5 °C | 2,3-Dioxo-1,2,3,4-tetrahydrothis compound | Not specified | acs.org |

| 2,3-Quinoxalinedione | Chlorosulfonic acid | Microwave irradiation | This compound | 88% | mdpi.com |

| 2,3-Diphenylquinoxaline | Chlorosulfonic acid | Ice-cold to room temp. | 2,3-Diphenylthis compound | 76% | mdpi.com |

| 2-(4-Methoxyphenyl)quinoxaline | Chlorosulfonic acid | Not specified | 2-Methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride | 85% | mdpi.com |

While direct chlorosulfonation is the most common method, other established synthetic routes for aryl sulfonyl chlorides could be applied to quinoxaline chemistry.

One of the most significant alternatives is a modified Sandmeyer reaction, first reported by Meerwein durham.ac.uk. This method involves the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst (e.g., CuCl or CuCl₂) acs.orgdurham.ac.uknih.gov. This approach would be applicable to the synthesis of this compound starting from 6-aminoquinoxaline. The key advantage of this route is the precise regiocontrol afforded by the position of the starting amino group durham.ac.uk. Modern variations of this reaction utilize stable SO₂ surrogates like DABSO to avoid handling gaseous sulfur dioxide nih.gov.

Another potential route involves the conversion of a quinoxaline-6-sulfonic acid to the corresponding sulfonyl chloride. The sulfonic acid could be prepared by sulfonation of the quinoxaline ring, and then subsequently chlorinated using reagents such as thionyl chloride or phosphorus pentachloride orgsyn.org.

Finally, the oxidative chlorination of a thiol precursor represents another viable pathway. This would involve the synthesis of 6-mercaptoquinoxaline, followed by oxidation with a chlorinating agent. Various reagents, including combinations of hydrogen peroxide and thionyl chloride or N-chlorosuccinimide and hydrochloric acid, have been developed for this transformation organic-chemistry.org.

Alternative Synthetic Routes to Sulfonyl Chlorides Relevant to Quinoxaline Chemistry

Oxidative Chlorination of Thiols and Disulfides

A general and effective method for preparing sulfonyl chlorides involves the direct oxidative chlorination of the corresponding thiol or disulfide precursors. This transformation can be achieved using several reagent systems.

Hydrogen Peroxide and Thionyl Chloride : The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for converting thiols directly to sulfonyl chlorides. organic-chemistry.org This method is characterized by its efficiency, mild reaction conditions, and rapid completion, often at room temperature. organic-chemistry.org The process is broadly applicable to various aromatic and heterocyclic thiols. organic-chemistry.org

N-Chlorosuccinimide (NCS) : The use of N-chlorosuccinimide, often in the presence of dilute hydrochloric acid or tetrabutylammonium chloride and water, provides another smooth pathway to afford sulfonyl chlorides from thiols. organic-chemistry.org This approach allows for the in situ preparation of the sulfonyl chloride, which can then be immediately used in subsequent reactions, such as the formation of sulfonamides. organic-chemistry.org

Nitrate (B79036) Salts and Chlorotrimethylsilane : A mixture of a nitrate salt and chlorotrimethylsilane is a mild and efficient reagent for the oxidative chlorination of both thiols and disulfides, producing the corresponding sulfonyl chlorides in excellent yields. organic-chemistry.org

While these are general methodologies, they represent viable synthetic routes to this compound from a quinoxaline-6-thiol or its corresponding disulfide.

Sandmeyer-Type Reactions from Aryldiazonium Salts

The Sandmeyer reaction provides a classical pathway to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. A modern variation of this reaction can be used for the synthesis of sulfonyl chlorides from aromatic amines. In this approach, the corresponding aminoquinoxaline could be converted to a diazonium salt and subsequently treated with sulfur dioxide in the presence of a copper catalyst to yield this compound.

A contemporary Sandmeyer-type sulfonyl chloride synthesis utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for gaseous sulfur dioxide. organic-chemistry.org This method involves reacting an aniline (such as 6-aminoquinoxaline) with an aqueous solution of hydrochloric acid, a copper catalyst (like CuCl₂), and DABSO, with controlled addition of a nitrite source (e.g., tert-butyl nitrite). organic-chemistry.org This process avoids the need to preform and isolate the often-unstable diazonium salts, enhancing the safety and scalability of the synthesis. organic-chemistry.org

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

Green chemistry principles emphasize the use of environmentally benign methods, such as solvent-free reactions and microwave assistance, to improve synthetic efficiency and reduce waste.

One reported green protocol involves the synthesis of a quinoxaline sulfonyl chloride intermediate by treating a methoxyphenyl quinoxaline derivative with chlorosulfonic acid. semanticscholar.orgresearchgate.net This reaction proceeds efficiently to give the sulfonyl chloride in high yield (85%). semanticscholar.orgresearchgate.netmdpi.com

Microwave-assisted synthesis has also been employed as a green technique. For instance, a 2,3-quinoxalinedione scaffold was treated with chlorosulfonic acid under microwave irradiation to obtain this compound in an 88% yield. mdpi.com These methods often feature simpler work-up procedures and significantly reduced reaction times compared to conventional heating. rsc.org

Derivatization Reactions of this compound

The sulfonyl chloride functional group is a versatile electrophilic handle for a wide range of chemical transformations, primarily involving nucleophilic attack at the electron-deficient sulfur atom.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a leaving group. mdpi.comrsc.orgresearchgate.net This reactivity is central to the synthesis of a diverse array of quinoxaline-based sulfonamide derivatives. mdpi.com

The reaction of this compound with primary or secondary amines is the most common derivatization, leading to the formation of a stable sulfonamide linkage (-SO₂-N-). mdpi.comresearchgate.net This reaction is fundamental to the development of quinoxaline sulfonamide chemistry. mdpi.com The synthesis is typically carried out by reacting the sulfonyl chloride with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org

The reaction of this compound with various primary amines produces N-substituted quinoxaline-6-sulfonamides. This reaction is generally high-yielding and proceeds under straightforward conditions.

In one synthetic strategy, 2,3-diphenylthis compound was refluxed with various substituted primary amines in a basic medium to furnish the final sulfonamide products in moderate to good yields. mdpi.com Another approach involved reacting a quinoxaline sulfonyl chloride derivative with substituted aromatic amines under neat (solvent-free) and eco-friendly conditions, also resulting in good to excellent yields. semanticscholar.orgresearchgate.net The reactivity in these cases can be influenced by the electronic nature of the amine; aromatic amines with electron-donating groups tend to react faster and provide higher yields. mdpi.com

The table below summarizes research findings on the synthesis of sulfonamides from the reaction of a this compound derivative with various primary amines.

| Amine Reactant | Reaction Conditions | Yield (%) |

| Substituted Primary Amine | Refluxed in basic medium | 69-83% |

| Substituted Aromatic Amines | Neat (solvent-free) | Good to Excellent |

| Aliphatic and Aromatic Substituted Amines | Treated with sulfonyl chloride | 59-85% |

| Substituted Primary Amine | Refluxed with sulfonyl chloride in basic medium | 53-78% |

This table is generated based on data reported in the literature for derivatives of this compound. mdpi.com

Formation of Sulfonamides

Reaction with Secondary Amines

This compound readily reacts with secondary amines to form the corresponding N,N-disubstituted quinoxaline-6-sulfonamides. This reaction is a standard method for incorporating the quinoxaline sulfonyl moiety onto an amine. The process typically involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

For instance, 2,3-dihydroxythis compound has been reacted with morpholine (B109124) in the presence of pyridine in an ether solvent to produce 2,3-dihydroxyquinoxaline-6-morpholyl sulphonamide. nih.gov Similarly, the reaction of 2,3-dichloro-6-morpholinosulfonylquinoxaline with various secondary amines can yield both mono- and di-substituted aminoquinoxaline derivatives, highlighting the differential reactivity of the chlorine atoms on the quinoxaline ring. mdpi.com Another example involves the reaction of a this compound derivative with dibenzylamine in anhydrous dimethylformamide (DMF) to yield the corresponding N,N-dibenzylsulfonamide. researchgate.net

| Reactant 1 | Secondary Amine | Conditions | Product | Yield (%) |

| 2,3-Dihydroxythis compound | Morpholine | Pyridine, Ether | 2,3-Dihydroxyquinoxaline-6-morpholyl sulphonamide | Not Specified |

| 2,3-Quinoxalinedione-6-sulfonyl chloride | Dibenzylamine | Anhydrous DMF | N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | 75% researchgate.net |

| 2,3-Diphenylthis compound | Various secondary amines | Basic medium | N,N-disubstituted-2,3-diphenylquinoxaline-6-sulfonamides | Good to Excellent researchgate.net |

Solvent-Free Conditions for Sulfonamide Formation

In a move towards more environmentally benign synthetic methods, the formation of quinoxaline sulfonamides has been achieved under solvent-free conditions. This "green chemistry" approach offers several advantages, including reduced solvent waste, easier product purification, and often shorter reaction times.

A notable example is the reaction of 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride with various aromatic amines. ijpras.com The reaction proceeds by simply mixing the reactants and heating them, leading to the formation of the desired sulfonamides in excellent yields. ijpras.com Research has shown that aromatic amines bearing electron-donating groups, such as methyl or methoxy substituents, react more rapidly (within 3-10 minutes) and provide higher yields. Conversely, amines with electron-withdrawing groups react more slowly and result in lower yields. Strongly deactivated amines, such as those with a nitro group, may not react under these conditions. researchgate.net The work-up for this procedure is remarkably simple, often involving just filtration of the solid product. ijpras.com

| Quinoxaline Sulfonyl Chloride | Aromatic Amine | Conditions | Key Finding |

| 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride | Various aromatic amines | Neat, Heating | Electron-donating groups on the amine accelerate the reaction and improve yield. researchgate.net |

Formation of Sulfonohydrazides

Quinoxaline-6-sulfonohydrazides are valuable synthetic intermediates, often used in the subsequent construction of other heterocyclic systems like pyrazoles. They are typically synthesized by the reaction of a this compound derivative with hydrazine hydrate.

The synthesis involves the nucleophilic substitution of the chloride on the sulfonyl group by the hydrazine. For example, 2,3-dioxo-1,2,3,4-tetrahydrothis compound is treated with hydrazine hydrate in absolute methanol. The mixture is stirred at room temperature and then refluxed to afford 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide. These sulfonohydrazides can then be further reacted with aldehydes and ketones to produce quinoxaline-6-sulfonohydrazone derivatives.

| Reactant | Reagent | Solvent | Conditions | Product |

| 2,3-Dioxo-1,2,3,4-tetrahydrothis compound | Hydrazine dihydrate | Absolute Methanol | Stirring at RT for 24h, then reflux at 80°C for 1h | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide |

| 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Hydrazine | Not Specified | Not Specified | 2-Hydrazino-6-(pyrrolidin-1-ylsulfonyl)quinoxaline derivative |

Formation of Sulfonyl Azides

Quinoxaline sulfonyl azides are high-energy compounds that can serve as precursors for various nitrogen-containing heterocycles through cycloaddition or rearrangement reactions. The synthesis is generally achieved by reacting the corresponding sulfonyl chloride with an azide salt, typically sodium azide.

In a representative procedure, 2,3-diphenylquinoxaline-7-sulfonyl chloride is dissolved in acetone, and an aqueous solution of sodium azide is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours. After removing the acetone under reduced pressure, the addition of water precipitates the crude 2,3-diphenylquinoxaline-7-sulfonyl azide, which can be purified by recrystallization from ethanol.

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| 2,3-Diphenylquinoxaline-7-sulfonyl chloride | Sodium azide | Acetone / Water | Room temperature, 8h | 2,3-Diphenylquinoxaline-7-sulfonyl azide | 73% |

Reactions with Phenol Derivatives

The reaction of this compound with phenol derivatives results in the formation of sulfonate esters. This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the phenolic oxygen on the sulfonyl chloride. The objective of such syntheses is often to explore the biological activities of the resulting quinoxaline-based sulfonate esters. The synthesis of 7-sulfonate esters of 2,3-diphenyl quinoxaline has been undertaken to produce compounds with potential antibacterial properties.

Ring Closure and Cyclization Reactions Utilizing this compound Derivatives

Derivatives of this compound, particularly sulfonohydrazides, are excellent precursors for synthesizing fused and appended heterocyclic systems through cyclization reactions. These reactions significantly increase the structural complexity and offer access to novel chemical scaffolds.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole rings appended to the quinoxaline sulfonamide framework is a well-established cyclization strategy. This is commonly achieved by reacting a quinoxaline-based hydrazino derivative with a 1,3-dicarbonyl compound or its equivalent, such as ethyl acetoacetate, in what is known as a Knorr pyrazole synthesis.

Specifically, a hydrazino quinoxaline derivative, obtained from the corresponding 2-chloroquinoxaline-6-sulfonamide, can be reacted with ethyl acetoacetate. mdpi.com The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to furnish the stable pyrazolyl quinoxaline derivative. mdpi.com This method provides a direct route to complex molecules that merge the structural features of quinoxaline, sulfonamide, and pyrazole moieties. mdpi.com

| Quinoxaline Precursor | Reagent | Reaction Type | Product |

| Hydrazino quinoxaline derivative | Ethyl acetoacetate | Condensation / Cyclization | Pyrazolyl quinoxaline derivative mdpi.com |

| Quinoxaline-6-sulfonohydrazide | Substituted benzaldehydes / Aromatic ketones | Condensation | Quinoxaline-6-sulfonohydrazone derivative |

Synthesis of Triazolo and Pyrazolyl Quinoxaline Derivatives

The synthesis of quinoxaline derivatives fused with triazole and pyrazole rings often utilizes this compound as a key starting material or precursor to essential intermediates.

A notable pathway to obtain 1,2,4-triazolo[4,3-a]quinoxalines bearing a sulfonamide group at the 6-position begins with 2,3-dioxo-1,2,3,4-tetrahydrothis compound. This starting material is first converted into a sulfonamide, for example, by reaction with pyrrolidine. The resulting quinoxaline-2,3-dione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline intermediate. This dichloro derivative is subsequently reacted with hydrazine to introduce the hydrazinyl group, which is essential for the formation of the triazole ring. Cyclization with reagents like triethyl orthoformate then leads to the desired 1,2,4-triazolo[4,3-a]quinoxaline structure. mdpi.com

Similarly, for the synthesis of pyrazolyl quinoxaline derivatives, a precursor derived from this compound is employed. For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating pyrazole moieties has been developed. pjsir.org The synthesis starts with the corresponding this compound, which is converted to the stable 6-(morpholinosulfonyl) intermediate. This intermediate is then further functionalized and cyclized to introduce the pyrazole ring system.

Formation of Thiazolo and Dithiolo Quinoxaline Derivatives

The formation of thiazolo and dithiolo systems fused to the quinoxaline core also leverages intermediates derived from this compound. The synthesis of 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives provides a clear example. The key intermediate, 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, is prepared from 2,3-dioxo-1,2,3,4-tetrahydrothis compound. This highly reactive dichloro derivative is then treated with 1,3-binucleophiles to construct the fused five-membered rings. For instance, reaction with carbon disulfide and an active methylene compound in the presence of a base can yield the dithiolo ring.

For the synthesis of the thiazolo[4,5-b]quinoxaline system, the same 2,3-dichloroquinoxaline intermediate is reacted with thiourea or its derivatives. pjsir.org This reaction leads to the formation of 6-(pyrrolidin-1-ylsulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines. pjsir.org

Another synthetic approach involves the cyclization of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide with thiourea. This reaction can lead to the formation of 2-imino-2,3-dihydrothiazolo[5,4-b]quinoxaline-6-morpholyl sulphonamide, demonstrating a versatile use of the sulfonyl chloride derived intermediate in building fused thiazole systems.

Advanced Derivatization Strategies

Advanced derivatization of this compound focuses on creating complex molecules with enhanced biological potential through the development of hybrid molecules and the application of efficient reaction strategies.

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules involves the strategic combination of the this compound scaffold with other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced biological activities. The sulfonyl chloride group is an excellent chemical handle for linking different molecular fragments.

One common approach is the synthesis of various sulfonamides by reacting this compound with a wide range of primary and secondary amines that may be part of another heterocyclic system. This strategy has been used to create numerous hybrid structures, including indole-based quinoxaline sulfonamides and conjugates with other bioactive cores. For example, the synthesis of indolo[2,3-b]quinoxaline hybrids has been achieved through the cyclo-condensation of an isatin derivative, which itself can be functionalized with a sulfonyl chloride group, with o-phenylenediamine (B120857). nih.gov This highlights the utility of the sulfonyl chloride functionality in linking diverse heterocyclic systems.

The general synthetic scheme for creating these hybrids involves the initial preparation of this compound, often by chlorosulfonation of a quinoxaline precursor. This is followed by its reaction with a suitable amine, hydrazine, or other nucleophilic derivative of another bioactive molecule.

Table 1: Examples of Hybrid Molecules Derived from Quinoxaline Sulfonamides

| Hybrid Molecule Class | Starting Quinoxaline Precursor | Coupled Moiety |

| Indole-Quinoxaline Sulfonamides | 2,3-Diphenylquinoxaline | Indole amines |

| Quinoxaline-Sulfonamide-Thiadiazole | 2,3-Dichlorothis compound | Amino-thiadiazole derivatives |

| Quinoxaline-Benzothiazole Sulfonamides | This compound | Aminobenzothiazoles |

Sequential and One-Pot Reaction Strategies

While true one-pot reactions starting from this compound to generate highly complex fused systems are not extensively reported, the synthesis of its derivatives is characterized by well-designed sequential reaction strategies. These multi-step pathways allow for the controlled construction of complex molecular architectures.

A typical sequential synthesis begins with the preparation of the quinoxaline core, followed by chlorosulfonation to introduce the sulfonyl chloride group. This key intermediate, this compound, is then used in a series of subsequent reactions. For instance, the synthesis of the triazolo, thiazolo, and dithiolo derivatives mentioned previously follows a sequential path:

Sulfonamide Formation: Reaction of this compound with an amine (e.g., pyrrolidine) to form a stable sulfonamide.

Core Modification: Chemical transformation of the quinoxaline ring, such as chlorination of a quinoxalin-dione to a dichloroquinoxaline.

Cyclization: Reaction of the modified intermediate with a binucleophile (e.g., hydrazine, thiourea) to form the final fused heterocyclic system.

This step-by-step approach provides a high degree of control over the final product's structure. The synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline from its sulfonyl chloride precursor is a prime example of a crucial step in a longer sequential process that yields a versatile intermediate for further derivatization. researchgate.net Some syntheses of quinoxaline derivatives are described as one-pot, though these generally refer to the formation of the initial quinoxaline ring from simpler precursors rather than complex derivatizations of the sulfonyl chloride itself. nih.govrsc.orgnih.govresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Quinoxaline-6-sulfonyl chloride as a Building Block for Bioactive Compounds

This compound is a key precursor for synthesizing a variety of bioactive quinoxaline (B1680401) sulfonamide derivatives. mdpi.com The general synthetic route involves the reaction of this compound with various substituted amines, leading to the formation of a diverse library of sulfonamide compounds. mdpi.com For instance, researchers have reported a facile, solvent- and catalyst-free green protocol where quinoxaline sulfonyl chloride is reacted with substituted aromatic amines to produce substituted quinoxaline sulfonamides in good to excellent yields. mdpi.com This versatility allows for the introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. semanticscholar.org The development of these hybrid molecules, which combine the pharmacologically significant quinoxaline ring system with the well-established therapeutic properties of sulfonamides, has opened new avenues for discovering lead compounds against numerous diseases. mdpi.comresearchgate.net

Anticancer and Antitumor Activities of Quinoxaline-Sulfonamide Derivatives

Derivatives synthesized from this compound have shown considerable promise as anticancer agents. The quinoxaline scaffold is a recognized platform for developing chemotherapeutic agents, often acting as selective adenosine triphosphate (ATP) competitive inhibitors of various protein kinases involved in carcinogenesis. nih.govekb.eg

Numerous studies have demonstrated the cytotoxic effects of quinoxaline-sulfonamide derivatives against a range of human cancer cell lines. Synthesized derivatives have been evaluated for their in vitro anticancer activity against cell lines such as HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). nih.gov

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| VIIIc | HCT116 (Colon) | Not specified, but noted as highly active | nih.gov |

| 7h | MCF-7, Capan-1, DND-41, HL60, Z138 | 1.3–2.1 µM | nih.govrsc.org |

| 103 (chlorophenyl-containing) | Various cancer cell lines | Noted as having greatest anticancer activities | mdpi.com |

| 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Efficacies comparable to cisplatin/doxorubicin | mdpi.com |

Quinoxaline-based derivatives have been specifically designed as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. PARP-1 inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. nih.gov

Researchers have used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.govresearchgate.net This has led to the synthesis of novel quinoxaline sulfonamide derivatives with potent PARP-1 inhibitory activity. Several of these compounds exhibited IC50 values in the low nanomolar range, even surpassing the potency of Olaparib in enzymatic assays. nih.gov When tested on the BRCA-1-mutated breast cancer cell line MDA-MB-436, these compounds demonstrated significant antiproliferative effects, validating the synthetic lethal approach. nih.gov

Table 2: PARP-1 Inhibitory Activity of Quinoxaline Derivatives

| Compound | PARP-1 IC50 (nM) | Antiproliferative IC50 vs. MDA-MB-436 (µM) | Reference Drug (Olaparib) PARP-1 IC50 (nM) |

|---|---|---|---|

| 5 | 3.05 | 2.57 | 4.40 |

| 8a | 2.31 | Not specified | 4.40 |

| 4 | 8.73 | Not specified | 4.40 |

| 10b | 6.35 | Not specified | 4.40 |

| 11b | 7.92 | Not specified | 4.40 |

Data sourced from Syam et al. nih.gov

The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and survival. ekb.egekb.eg Quinoxalines often act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling pathways that are often hyperactive in cancer cells. nih.gov

Specific kinases targeted by quinoxaline-sulfonamide derivatives include:

Pim Kinases: These serine/threonine kinases are overexpressed in many cancers and are linked to tumor progression and drug resistance. Novel quinoxaline derivatives have been developed as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases. nih.gov

Receptor Tyrosine Kinases (RTKs): Quinoxalines have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). ekb.egekb.eg

Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 is an attractive strategy for various diseases, and dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of ASK1 with IC50 values in the nanomolar range. nih.gov

Antimicrobial Properties and Mechanisms

In addition to their anticancer effects, quinoxaline-sulfonamide derivatives are being actively investigated for their antimicrobial properties. The combination of the quinoxaline core and the sulfonamide group, a classic antibacterial pharmacophore, has yielded compounds with activity against a variety of pathogenic microorganisms. mdpi.comsemanticscholar.org

Quinoxaline sulfonamides have been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.commdpi.comnih.gov The antibacterial activity is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition (ZOI) in disc diffusion assays. mdpi.commdpi.com

Different substitution patterns on the sulfonamide moiety significantly influence the antibacterial spectrum and potency. For example, certain diphenyl quinoxaline sulfonamide analogs showed the highest activity against S. aureus and E. coli. mdpi.com In another study, a series of quinoxaline-6-sulfonohydrazone derivatives possessed promising antibacterial properties, with MIC values ranging from 0.0313 to 0.250 mg/mL against a panel of bacterial strains. researchgate.net

Table 3: Antibacterial Activity of Selected Quinoxaline-Sulfonamide Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Concentration |

|---|---|---|---|

| 53 (chlorophenyl substituted) | Moderate Activity | Moderate Activity | Not specified |

| 55 (unsubstituted phenyl) | 5 | >5 | Not specified |

| 67 | 14 | 16 | 50 µg/mL |

| 68 | 13 | 15 | 50 µg/mL |

| 74 | 15 | 10 | Not specified |

| 81 | Not specified | Not specified | Not specified |

| 82 | 18 | 16 | Not specified |

Data compiled from a review by Ali et al. mdpi.com

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. Research into quinoxaline sulfonamides has identified compounds with potent activity against various fungal strains. mdpi.com For instance, one synthesized quinoxaline sulfonamide derivative showed significant antifungal effects against Aspergillus niger and Penicillium notatum, with zones of inhibition measuring 17 mm for both strains at a concentration of 50 μg/mL. mdpi.com

Further studies have explored other direct derivatives, such as sulfonyl azides, for their antifungal capabilities. Specifically, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide and 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide have been screened for their in vitro growth inhibitory activity against two fungal isolates, demonstrating broad-spectrum action. researchgate.net The versatility of the quinoxaline structure has also been leveraged in agriculture, where some derivatives have been developed as fungicides to combat plant pathogens like Rhizoctonia solani. nih.govnih.govrsc.org

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Zone of Inhibition (ZOI) | Concentration |

|---|---|---|---|

| Quinoxaline Sulfonamide Derivative 67 | Aspergillus niger | 17 mm | 50 µg/mL |

| Quinoxaline Sulfonamide Derivative 67 | Penicillium notatum | 17 mm | 50 µg/mL |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | Fungal Isolate | Broad Spectrum Activity | Not Specified |

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy

The antimicrobial potency of quinoxaline sulfonamides is heavily influenced by the nature and position of substituents on the molecular scaffold. mdpi.com Structure-activity relationship (SAR) studies provide critical insights into optimizing these compounds for greater efficacy.

For a series of quinoxaline-substituted benzene (B151609) sulfonamides, the antimicrobial activity was found to decrease in the order of Bromo > Thiamide > Acetyl substitutions. mdpi.com In another series of derivatives, the position of substituents on the phenylsulfonamide moiety played a crucial role in antibacterial activity. mdpi.com

An ortho-hydroxyl (-OH) group on the phenylsulfonamide ring led to excellent antibacterial activity. mdpi.com

The presence of a 2-chlorophenyl substituent resulted in moderate activity. mdpi.com

Introduction of a methoxyphenyl group was found to decrease the antibacterial efficacy. mdpi.com

These findings highlight that strategic modification of the quinoxaline sulfonamide structure, particularly regarding electron-donating or -withdrawing groups and their positions, is key to modulating their antimicrobial profile. mdpi.com

Table 2: Structure-Activity Relationship (SAR) of Quinoxaline Sulfonamide Derivatives Against Bacteria

| Compound | Key Structural Feature (Substituent) | Resulting Antibacterial Activity |

|---|---|---|

| Derivative 81 | Ortho-OH on phenylsulfonamide moiety | Excellent |

| Derivative 82 | 2-chlorophenyl substituent | Moderate |

| Derivative 83 | Methoxyphenyl group | Decreased |

Neuropharmacological Applications

Quinoxaline sulfonamide derivatives have emerged as a significant class of compounds with diverse neuropharmacological effects. mdpi.comsemanticscholar.org Their ability to interact with biological targets in the central nervous system has led to investigations into their potential for treating neurological and psychiatric disorders. mdpi.com

Enzyme Inhibition in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder where the inhibition of certain enzymes, such as acetylcholinesterase (AChE), is a key therapeutic strategy. researchgate.netnih.gov Novel series of 1,2,4-triazolo[4,3-a]quinoxalines incorporating a sulfonamide moiety have been synthesized and evaluated for their anti-Alzheimer's potential. nih.gov

Within this series, the 1-methyl- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivative (11b) demonstrated the highest inhibitory activity against the acetylcholinesterase enzyme, showing an inhibitory percentage of 44.78 ± 0.01%. nih.gov This activity, while compared to the standard drug donepezil (67.27 ± 0.60%), marks these sulfonamide derivatives as promising candidates for further development as AChE inhibitors. nih.gov The broader family of quinoxaline derivatives has also been shown to possess neuroprotective effects by acting on multiple pathogenic mechanisms of Alzheimer's, including AChE inhibition, reduction of oxidative stress, and anti-inflammatory activity. researchgate.netjournalajrb.com

Table 3: Acetylcholinesterase (AChE) Inhibition by a Quinoxaline Sulfonamide Derivative

| Compound | Inhibitory Percentage (IP) against AChE | Reference Drug | Reference Drug IP |

|---|---|---|---|

| 1-methyl- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivative 11b | 44.78 ± 0.01% | Donepezil | 67.27 ± 0.60% |

Neuroprotective Effects

Beyond enzyme inhibition, quinoxaline derivatives have shown broader neuroprotective potential. researchgate.netnih.gov Studies on various quinoxaline compounds have demonstrated their ability to enhance neuronal viability, protect against Aβ-induced toxicity, and reduce intracellular reactive oxygen species (ROS) in in vitro models of Alzheimer's disease. researchgate.netjournalajrb.com In different studies, certain 6-aminoquinoxaline derivatives have been found to attenuate neurodegeneration in animal models of Parkinson's disease, another major neurodegenerative disorder. nih.govacs.org While research into the specific neuroprotective effects of this compound derivatives against conditions like drug-induced ototoxicity is still an emerging area, the established neuroprotective capacity of the parent quinoxaline scaffold provides a strong foundation for future investigation.

Anxiolytic and Anticonvulsant Activities

The neuropharmacological profile of quinoxaline sulfonamides includes significant anxiolytic and anticonvulsant properties. mdpi.com A specific derivative, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, synthesized from the corresponding sulfonyl chloride, has been extensively studied. oauife.edu.ngacademicjournals.org

This compound demonstrated significant anticonvulsant action, protecting mice against convulsions induced by both 1,5-pentamethylenetetrazol and strychnine. academicjournals.org Its protective effect was found to be superior to that of the standard drug phenobarbitone. academicjournals.org The same derivative was identified as the most active in tests for CNS depressant activity, showing maximal inhibition of locomotor activity at a dose of 40 mg/kg. academicjournals.org Furthermore, it exhibited the highest anxiolytic effect among the tested compounds at a dose of 2.5 mg/kg. oauife.edu.ng Another quinoxaline sulfonamide derivative showed anxiolytic activity in mice, with performance metrics in an elevated plus maze test indicating a significant effect compared to the control group. mdpi.com

Table 4: Neuropharmacological Profile of N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

| Pharmacological Activity | Observation | Dose |

|---|---|---|

| CNS Depressant (Sedative) | Most active; maximal inhibition of locomotor activity | 40 mg/kg |

| Anxiolytic | Highest activity among tested compounds | 2.5 mg/kg |

| Anticonvulsant | Significant protection against chemically-induced convulsions | Not Specified |

Other Therapeutic Potentials

The therapeutic potential of quinoxaline sulfonamides is not limited to antimicrobial and neuropharmacological applications. Reviews of the literature indicate that this class of compounds possesses a broad range of other biomedical activities. mdpi.comsemanticscholar.org These include potential applications as diuretic, antileishmanial, anti-inflammatory, and anticancer agents. mdpi.comsemanticscholar.org For instance, chloroquinoxaline sulfonamide has been identified as a poison for topoisomerase-IIα and topoisomerase-IIβ, enzymes that are important targets in cancer therapy. mdpi.comresearchgate.net This wide spectrum of biological activity underscores the versatility of the quinoxaline sulfonamide scaffold as a source of lead compounds for developing new therapeutic agents for a variety of diseases. mdpi.comsemanticscholar.org

Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibitors)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov Quinoxaline derivatives have been investigated as potential inhibitors of this enzyme. Through structure-based virtual screening and molecular docking studies, a quinoxaline derivative was identified as a promising inhibitor of SARS-CoV-2 Mpro with an IC50 value of 301.0 μM. nih.gov This finding suggests that the quinoxaline scaffold can fit within the active site of Mpro and engage in crucial interactions. nih.gov Further research into quinoxalino[2,1-b]quinazolin-12-one derivatives, synthesized from 2,3-dichloroquinoxaline, has also shown promise in silico, with stable binding interactions observed at the active site of the main protease. nih.gov While specific data on this compound derivatives as potent SARS-CoV-2 Mpro inhibitors is still emerging, the broader research on quinoxaline-based compounds indicates the potential of this chemical class in the development of novel antiviral therapies against COVID-19.

Table 1: Antiviral Activity of Quinoxaline Derivatives against SARS-CoV-2 Mpro

| Compound | Target | Activity (IC50) |

|---|

Anti-inflammatory Activity

Quinoxaline sulfonamides have demonstrated notable anti-inflammatory properties in various studies. A series of 2,3-diphenyl-7-sulfonamide quinoxaline derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. ijpras.com Several of these derivatives exhibited anti-inflammatory activity, with percent inhibition ranging from 2.25% to 22.95% when compared to the standard drug, diclofenac sodium. ijpras.com In another study, novel quinoxaline sulfonamide derivatives showed inhibition of edema in the range of 1.17–4.04%. mdpi.com Furthermore, certain quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and tested for their anti-inflammatory and antioxidant activities. One of these compounds, compound 7b, demonstrated a significant in vivo anti-inflammatory effect of 41%, which is comparable to the 47% inhibition exhibited by the reference drug indomethacin. unav.edunih.gov

Table 2: Anti-inflammatory Activity of Quinoxaline Sulfonamide Derivatives

| Compound Series | Model | Activity (% Inhibition) | Reference Drug |

|---|---|---|---|

| 2,3-diphenyl-7-sulfonamide quinoxalines | Carrageenan-induced rat paw edema | 2.25% - 22.95% ijpras.com | Diclofenac Sodium |

| Quinoxaline sulfonamides | Rat paw edema | 1.17% - 4.04% mdpi.com | Diclofenac Sodium |

Antidiabetic and Hypoglycemic Properties (e.g., DPP-4 Inhibitors, α-Amylase and α-Glucosidase Inhibition, PPAR-γ Activity)

Quinoxaline derivatives have emerged as promising candidates for the management of diabetes through various mechanisms.

DPP-4 Inhibitors: Dipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral hypoglycemic agents. A series of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were designed and synthesized. nih.govresearchgate.netrsc.org Biological evaluation revealed that many of these new compounds were promising selective DPP-4 inhibitors. nih.govresearchgate.netrsc.org Specifically, compounds 174 and 175 showed significant DPP-4 inhibition with IC50 values of 35.4 µM and 28.7 µM, respectively. researchgate.net

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is another therapeutic strategy for managing type 2 diabetes. A new series of quinoxaline-sulfonamide derivatives were synthesized from quinoxaline sulfonyl chloride and evaluated for their inhibitory potential against these enzymes. researchgate.net These derivatives displayed good to moderate potency, with inhibitory percentages ranging from 24.34% to 63.09% for α-amylase and 28.95% to 75.36% for α-glucosidase. researchgate.netresearchgate.net One particularly promising derivative, 10a , demonstrated exceptional inhibitory activity with IC50 values of 6.89 ± 0.09 µM against α-amylase and 3.46 ± 0.06 µM against α-glucosidase. researchgate.net

PPAR-γ Activity: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key regulator of glucose and lipid metabolism, and its agonists are used as insulin sensitizers. Certain quinoxaline derivatives have been identified as having dual agonistic activity for PPARγ and the sulfonylurea receptor (SUR). nih.gov In a fluorescence polarization assay, compounds 49a , 49b , 49d , and 49e demonstrated high binding affinities to PPARγ, with IC50 values of -0.482, -0.491, -0.350, and -0.369 µM, respectively. nih.gov

Table 3: Antidiabetic and Hypoglycemic Properties of Quinoxaline Derivatives

| Compound/Series | Target | Activity |

|---|---|---|

| Compound 174 | DPP-4 | IC50: 35.4 µM researchgate.net |

| Compound 175 | DPP-4 | IC50: 28.7 µM researchgate.net |

| Quinoxaline-sulfonamide derivatives | α-Amylase | Inhibition: 24.34% - 63.09% researchgate.netresearchgate.net |

| Quinoxaline-sulfonamide derivatives | α-Glucosidase | Inhibition: 28.95% - 75.36% researchgate.netresearchgate.net |

| Compound 10a | α-Amylase | IC50: 6.89 ± 0.09 µM researchgate.net |

| Compound 10a | α-Glucosidase | IC50: 3.46 ± 0.06 µM researchgate.net |

| Compound 49a | PPAR-γ | IC50: -0.482 µM nih.gov |

| Compound 49b | PPAR-γ | IC50: -0.491 µM nih.gov |

| Compound 49d | PPAR-γ | IC50: -0.350 µM nih.gov |

Antileishmanial Activity

Quinoxaline sulfonamide derivatives have been investigated for their potential as antileishmanial agents. In a study evaluating derivatives against Leishmania amazonensis, quinoxaline sulfonamide 92 displayed potent antileishmanial activity with an IC50 of 3.1 µM. mdpi.com Other analogs, 90 and 91 , showed moderate activity with IC50 values of 20.3 µM and 16.3 µM, respectively. mdpi.com The structure-activity relationship suggested that the presence of a 2-naphthyl moiety on the sulfonamide and a methyl group on the quinoxaline ring in compound 90 contributed to its activity, while the highest activity was observed for compound 92 which contained an o-nitrophenyl group and a chlorine atom. mdpi.com

Table 4: Antileishmanial Activity of Quinoxaline Sulfonamide Derivatives

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| 90 | Leishmania amazonensis | 20.3 µM mdpi.com |

| 91 | Leishmania amazonensis | 16.3 µM mdpi.com |

| 92 | Leishmania amazonensis | 3.1 µM mdpi.com |

Diuretic Activity

Certain quinoxaline sulfonamide derivatives have been synthesized and evaluated for their diuretic activity. A novel class of substituted quinoxaline sulfonamides was developed and assessed in vivo. mdpi.com A thiazole-containing quinoxaline sulfonamide derivative, compound 43 , demonstrated remarkably high diuretic activity with a Lipschitz value of 1.28, which was superior to the standard reference drugs acetazolamide and urea. mdpi.com In another study, a series of new benzothiazole sulfonamides containing a quinoxaline ring system were synthesized and evaluated for their diuretic activity. nih.gov Compound 4c from this series was identified as the most promising, exhibiting excellent in vivo diuretic activity of 1.13, which was better than the reference drugs acetazolamide (1.0) and urea (0.88). nih.govtandfonline.com

Table 5: Diuretic Activity of Quinoxaline Sulfonamide Derivatives

| Compound | Diuretic Activity | Lipschitz Value | Reference Drugs |

|---|---|---|---|

| 43 | High | 1.28 mdpi.com | Acetazolamide, Urea |

| 4c | 1.13 nih.govtandfonline.com | - | Acetazolamide (1.0), Urea (0.88) |

Computational and Spectroscopic Analysis in Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoxaline-6-sulfonyl chloride derivatives, it is a crucial tool for drug design and discovery.

Researchers utilize molecular docking to forecast the biological potential of novel quinoxaline (B1680401) sulfonamides by simulating their interaction with specific protein targets. For instance, derivatives have been evaluated as potential inhibitors of DNA Gyrase, a key bacterial enzyme, with docking studies predicting binding energies in the range of -7.55 to -9.13 kcal/mol. nih.gov This data helps in identifying the most promising candidates for further experimental testing.

Similarly, docking studies have been instrumental in exploring the anticancer potential of this class of compounds. The binding affinity of various derivatives has been assessed against several cancer-related proteins, including:

Bcl-2, EGFR, and VEGFR: Docking of 1,3-dithiolo[4,5-b]quinoxaline derivatives showed good binding affinity and lower binding energy inside the active sites of these crucial cancer targets. nih.gov

Mcl-1: Aryl sulfonamide derivatives, which share a structural motif, are studied as Mcl-1 protein inhibitors, with docking used to understand the structure-activity relationship (SAR) and predict inhibitory activity. qub.ac.uk

Dipeptidyl peptidase-IV (DPP-4): In the search for new antidiabetic agents, molecular docking has been used to correlate the chemical structure of quinoxaline sulfonamides with their ability to suppress DPP-4 activity. nih.gov Compounds with favorable binding energies are predicted to be more potent hypoglycemic agents.

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand (the quinoxaline derivative) and the amino acid residues in the protein's active site. nih.gov These interactions are fundamental to molecular recognition and biological function.

Studies on various quinoxaline sulfonamides have revealed several key types of interactions:

Hydrogen Bonding: The sulfonamide moiety (–SO₂NH–) is a potent hydrogen bond donor and acceptor. nih.gov Docking simulations frequently show hydrogen bonds between the sulfonyl oxygens or the NH group and residues in the target's active site, such as with the ASN260 residue in the Mcl-1 protein. qub.ac.uk

Hydrophobic and van der Waals Interactions: The quinoxaline ring itself often engages in hydrophobic contacts, π–π stacking, and π–cation interactions with aromatic or charged residues in the binding pocket, contributing significantly to the stability of the complex. nih.gov

Specific Examples:

In DNA Gyrase, docking revealed interactions that position the quinoxaline scaffold within the binding site, highlighting the value of hybridizing the quinoxaline core with SO₂ and morpholine (B109124) moieties. nih.gov

When targeting the main protease (Mpro) of SARS-CoV-2, the quinoxaline backbone was shown to facilitate π–π stacking and hydrophobic contacts within the active site. nih.gov

For DPP-4 inhibitors, the analysis showed a nice fit of the compounds within the active pocket, explaining their significant suppressive activity. nih.gov

In Silico ADMET Prediction for Drug-Likeness

Before expensive and time-consuming synthesis and clinical trials, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to assess the drug-likeness of candidate molecules. For this compound derivatives, these computational analyses help filter out compounds with poor pharmacokinetic profiles or potential toxicity.

Research has shown that many newly synthesized quinoxaline derivatives exhibit favorable ADMET properties. nih.gov For example, toxicity predictions for certain 1,3-dithiolo[4,5-b]quinoxaline derivatives indicated they were not hepatotoxic, carcinogenic, immunotoxic, mutagenic, or cytotoxic. nih.gov Furthermore, analyses based on criteria like Lipinski's rule of five are used to predict oral bioavailability, with studies confirming that specific antidiabetic quinoxaline sulfonamide candidates obeyed these rules, indicating their potential as orally active drugs. nih.gov

Spectroscopic Characterization in Research Context

Spectroscopic techniques are fundamental for verifying the successful synthesis and elucidating the precise chemical structure of this compound derivatives.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. acdlabs.com In the characterization of compounds synthesized from this compound, IR spectra provide clear evidence of the intended chemical transformations.

Characteristic absorption bands observed in the IR spectra of various quinoxaline sulfonamide derivatives include:

| Functional Group | Wavenumber (cm⁻¹) | Source |

| N-H Stretch (Sulfonamide/Amine) | 3502 - 3250 | nih.govnih.gov |

| C-H Aromatic Stretch | 3109 - 3009 | nih.gov |

| C=O Stretch (in dione (B5365651) derivatives) | 1677 - 1671 | nih.gov |

| C=N Stretch (Quinoxaline ring) | 1620 - 1615 | nih.gov |

| SO₂ Asymmetric & Symmetric Stretch | 1410 - 1370 & 1204 - 1166 | acdlabs.com |

The presence of strong bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ confirms the integrity of the sulfonyl group, while the appearance of bands for N-H or the disappearance of the S-Cl band confirms the successful reaction of the parent sulfonyl chloride. acdlabs.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for unambiguous structural confirmation of quinoxaline derivatives. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectra of quinoxaline sulfonamides show characteristic signals that confirm their structure. Protons on the quinoxaline aromatic ring typically appear as multiplets in the downfield region, generally between δ 7.00 and 9.33 ppm. nih.govrsc.org In sulfonamide derivatives, the N-H proton often appears as a broad, D₂O-exchangeable singlet. nih.gov For instance, in one study, the NH₂ and NH protons of a hydrazinoquinoxaline derivative were observed as broad singlets at δ 5.00 and 9.16 ppm, respectively. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. For quinoxaline derivatives, signals for the carbons of the heterocyclic and benzene (B151609) rings appear in the aromatic region (δ 106-158 ppm). Specific signals can be attributed to carbons double-bonded to nitrogen (C=N) and other quaternary carbons, confirming the core structure. nih.gov

The combined data from IR, ¹H NMR, and ¹³C NMR allows researchers to definitively confirm the identity and purity of the synthesized derivatives of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight and offers insights into its structural integrity through the analysis of its fragmentation patterns under ionization.

The theoretical molecular weight of this compound (C₈H₅ClN₂O₂S) is 228.66 g/mol , with a monoisotopic mass of approximately 227.976 Da. nist.gov In mass spectrometric analysis, particularly with soft ionization techniques like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 229. Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 228, considering the most abundant isotopes (³⁵Cl). The presence of the chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak (containing ³⁷Cl) at roughly one-third the intensity of the M peak (containing ³⁵Cl).

Research on the mass spectrometry of various quinoxaline derivatives and aromatic sulfonyl chlorides provides a basis for predicting the fragmentation pathway of this compound. nih.govcore.ac.uknih.gov The fragmentation is primarily dictated by the cleavage of the bonds associated with the sulfonyl chloride group, which is the most labile part of the molecule.

Key fragmentation pathways for this compound are expected to include:

Loss of Chlorine: Cleavage of the S-Cl bond would result in the formation of a quinoxaline-6-sulfonyl cation.

Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonamides and related compounds is the extrusion of a neutral sulfur dioxide (SO₂) molecule. nih.gov This often occurs through a rearrangement process.

Cleavage of the Carbon-Sulfur Bond: The bond between the quinoxaline ring and the sulfur atom can cleave, leading to the loss of the entire sulfonyl chloride group (•SO₂Cl) or the formation of a quinoxalinyl cation.

Fragmentation of the Quinoxaline Ring: The stable quinoxaline ring system may undergo fragmentation, typically involving the sequential loss of hydrogen cyanide (HCN) molecules, a characteristic fragmentation pattern for many nitrogen-containing heterocyclic aromatic compounds. nist.gov

The detailed fragmentation analysis allows for the unambiguous confirmation of the compound's structure by correlating the observed fragment ions with the expected bond cleavages.

Below is a table summarizing the predicted major fragment ions for this compound based on established fragmentation principles.

Advanced Research Topics and Methodological Considerations

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of quinoxaline-6-sulfonyl chloride synthesis are critically dependent on the reaction conditions. Traditional methods often involve the reaction of a quinoxaline (B1680401) precursor with chlorosulfonic acid. researchgate.net However, these methods can suffer from drawbacks such as harsh reaction conditions and the formation of side products.

Recent research has focused on optimizing these conditions to improve outcomes. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent. For instance, controlling the temperature during the addition of chlorosulfonic acid is crucial to minimize over-sulfonation and other side reactions. The reaction of quinoxaline-2,3-dione with chlorosulfonic acid under controlled conditions is a common route to produce the sulfonyl chloride intermediate.

The table below summarizes findings from various studies on the optimization of reaction conditions for the synthesis of this compound and its derivatives.

| Starting Material | Reagent | Conditions | Yield | Reference |

| 2,3-diphenylquinoxaline (B159395) | Chlorosulfonic acid | Room temperature | 76% | mdpi.com |

| 2-(4-methoxyphenyl) quinoxaline | Chlorosulfonic acid | Not specified | 85% | mdpi.com |

| Quinoxaline-2,3-dione | Chlorosulfonic acid | Microwave irradiation | 88% | mdpi.com |

| o-phenylenediamine (B120857) and oxalic acid | HCl, then chlorosulfonic acid | Not specified | 75% | researchgate.net |

Catalysis in this compound Synthesis and Derivatization

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical transformations. In the context of this compound, catalysts can be employed in both its synthesis and subsequent derivatization reactions.

While the direct synthesis of this compound often relies on the reactivity of chlorosulfonic acid without an additional catalyst, the synthesis of the quinoxaline core itself can be significantly improved using catalytic methods. A variety of catalysts, including polymer-supported sulphanilic acid, have been shown to be effective for the one-pot synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds in ethanol. researchgate.net This approach offers excellent yields and the potential for catalyst recycling. researchgate.net

In the derivatization of this compound, transition metal catalysts, particularly rhodium, have been explored for sulfonylation reactions. sioc-journal.cn For instance, a rhodium-catalyzed sulfonylation of quinones with sulfonyl chloride compounds provides an efficient and mild method for synthesizing sulfonyl quinones. sioc-journal.cn Although not specific to this compound, this methodology suggests potential applications for its use in coupling reactions.

The development of novel catalytic systems continues to be an active area of research, aiming to provide more sustainable and efficient routes to quinoxaline-based compounds.

Emerging Synthetic Technologies

To address the limitations of traditional synthetic methods, researchers are increasingly turning to emerging technologies that offer advantages such as faster reaction times, higher yields, and improved safety profiles.

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. digitellinc.com This technology has been successfully applied to the synthesis of quinoxaline derivatives. mdpi.comresearchgate.net

One notable example is the microwave-assisted synthesis of this compound from quinoxalinedione, which achieved an impressive 88% yield. mdpi.com This method offers a significant improvement over conventional heating procedures. researchgate.net Microwave irradiation can also be utilized in a solvent-free environment, further enhancing the green credentials of the synthesis. digitellinc.com The use of microwave heating has been shown to be beneficial in the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, resulting in improved yields and remarkably shorter reaction times. nih.gov

The table below compares conventional and microwave-assisted synthesis for a quinoxaline derivative.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3-4 hours | Lower | researchgate.net |

| Microwave Irradiation | 4-6 minutes | Higher | researchgate.net |

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ias.ac.innih.gov This includes the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts.

Solvent-free synthesis of quinoxaline sulfonamides has been reported, offering a facile and efficient green protocol. researchgate.net In one study, the reaction of quinoxaline sulfonyl chloride with aromatic amines was carried out under neat (solvent-free) and eco-friendly conditions to produce substituted quinoxaline sulfonamides in good to excellent yields. mdpi.com

The use of aqueous media is another key aspect of green chemistry. nih.gov While the direct synthesis of the highly reactive this compound in water is challenging due to its rapid hydrolysis, the synthesis of the quinoxaline precursors can be performed in water. For example, the synthesis of quinoxaline derivatives has been achieved using a catalytic amount of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water. nih.gov

Stability Studies and Storage Considerations in Research

The stability of this compound is a critical factor for its successful use as a research reagent. Due to the reactive nature of the sulfonyl chloride group, the compound is susceptible to degradation, particularly by hydrolysis.

Stability:

Moisture: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to handle and store the compound under anhydrous conditions.

Temperature: Elevated temperatures can lead to thermal decomposition.

Light: Photolytic degradation can occur upon exposure to UV light.

Storage: To ensure its integrity, this compound should be stored in airtight, amber glass containers to protect it from moisture and light. Storage at low temperatures, such as –20°C, under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Incompatibilities: The compound should be stored separately from oxidizing agents and bases to avoid potentially exothermic and hazardous reactions.

Reproducibility and Standardization of Production Protocols for Research Reagents

The reproducibility and standardization of production protocols are paramount for ensuring the quality and reliability of this compound as a research reagent. Variations in purity and composition can significantly impact the outcomes of subsequent reactions and biological assays.

Standardization should encompass several key aspects of the production process:

Starting Material Purity: The purity of the initial quinoxaline precursor must be well-defined and consistent.

Reaction Conditions: Precise control over reaction parameters such as temperature, time, and stoichiometry is essential.

Purification Methods: The purification technique, whether it be column chromatography or recrystallization, must be standardized to ensure a consistent purity profile of the final product. Common methods include column chromatography on silica (B1680970) gel or recrystallization from solvent mixtures like dichloromethane/hexane.

Characterization: Comprehensive analytical characterization is necessary to confirm the identity and purity of each batch. This should include techniques such as:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the integration of the sulfonyl chloride group.

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O and S-O-Cl bonds.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition and purity.

By establishing and adhering to standardized protocols, researchers can ensure the consistency and reliability of this compound, leading to more reproducible and trustworthy scientific results.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinoxaline-6-sulfonyl chloride, and how can reaction conditions be optimized for academic research?

- Methodological Answer : this compound is typically synthesized via sulfonation of quinoxaline derivatives followed by chlorination. Optimization involves controlling reaction temperature (e.g., 0–5°C for chlorination to minimize side reactions) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid). Monitoring pH and using anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride group . For reproducibility, detailed protocols should include solvent selection (e.g., dichloromethane for inertness), reaction time (typically 4–6 hours), and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what analytical challenges are typically encountered?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Challenges include detecting trace impurities (e.g., residual sulfonic acids) via mass spectrometry (MS) and ensuring sample stability during analysis. Infrared (IR) spectroscopy can confirm the sulfonyl chloride group (S=O stretching at 1360–1180 cm⁻¹). Purity assessment requires dual methods, such as HPLC paired with melting point analysis, to address hygroscopicity issues .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence the reactivity of quinoxaline derivatives in nucleophilic substitution reactions, and what mechanistic insights have been revealed through kinetic studies?

- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the C-6 position. Kinetic studies using stopped-flow techniques and DFT calculations reveal a two-step mechanism: (1) rapid formation of a tetrahedral intermediate and (2) rate-determining chloride departure. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating substitution. Competitive hydrolysis pathways must be suppressed using molecular sieves or controlled humidity .

Q. What strategies can be employed to stabilize this compound in aqueous environments while maintaining its reactivity for subsequent synthetic applications?

- Methodological Answer : Stabilization strategies include:

- Lyophilization : Freeze-drying to remove moisture while preserving reactivity.

- Encapsulation : Using cyclodextrins or liposomes to shield the sulfonyl chloride group from hydrolysis.

- In situ generation : Reacting precursor sulfonic acids with PCl₅ or SOCl₂ immediately before use.

Stability studies under varying pH (e.g., buffered solutions at pH 4–6) and temperature (-20°C storage) are essential to balance shelf life and reactivity .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound hybrids, and what validation methods are required?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic reactivity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases or tubulin). Validation requires correlating computational results with experimental assays:

- In vitro : Anti-proliferative activity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- In situ : Fluorescence tagging to track cellular uptake and localization.

Discrepancies between predicted and observed activities may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the thermal stability of this compound during storage?

- Methodological Answer : Contradictory stability data (e.g., decomposition at 25°C vs. 40°C) may stem from impurities or storage conditions. Resolve via:

- Accelerated Stability Testing : Using Arrhenius models to extrapolate degradation rates under controlled humidity.

- Analytical Harmonization : Standardizing DSC (Differential Scanning Calorimetry) protocols across labs.

- Batch Comparison : Analyzing multiple synthesis batches via TGA (Thermogravimetric Analysis) to identify outlier conditions .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer : Essential protocols include:

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of HCl vapors.

- PPE : Nitrile gloves (tested per EN 374), chemical goggles, and flame-retardant lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.